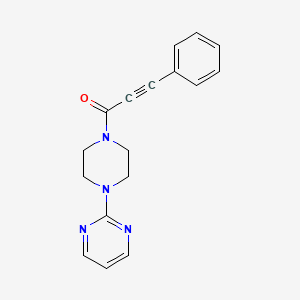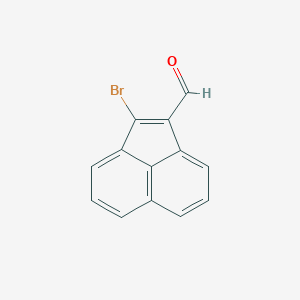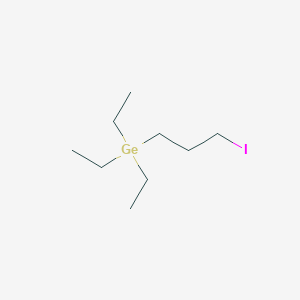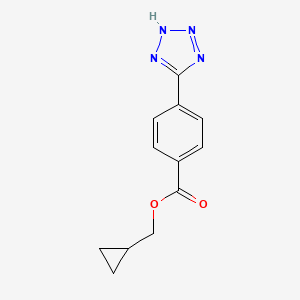
cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate is an organic compound that features a cyclopropylmethyl group attached to a benzoate moiety, which is further substituted with a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the esterification of 4-(2H-tetrazol-5-yl)benzoic acid with cyclopropylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is refluxed to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The cyclopropylmethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The benzoate moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoic acid.
Reduction: Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzylamine.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of enzyme inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites and inhibit their activity. This interaction is facilitated by hydrogen bonding and electrostatic interactions with amino acid residues in the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2H-Tetrazol-5-yl)benzoic acid: Shares the tetrazole and benzoate moieties but lacks the cyclopropylmethyl group.
Cyclopropylmethyl benzoate: Contains the cyclopropylmethyl and benzoate groups but lacks the tetrazole ring.
Uniqueness
Cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate is unique due to the presence of both the cyclopropylmethyl group and the tetrazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Propriétés
Numéro CAS |
651769-13-0 |
|---|---|
Formule moléculaire |
C12H12N4O2 |
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
cyclopropylmethyl 4-(2H-tetrazol-5-yl)benzoate |
InChI |
InChI=1S/C12H12N4O2/c17-12(18-7-8-1-2-8)10-5-3-9(4-6-10)11-13-15-16-14-11/h3-6,8H,1-2,7H2,(H,13,14,15,16) |
Clé InChI |
VKTUXLVBGLIXBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![({2-[4-(Carboxymethoxy)phenyl]-6-phenylpyrimidin-4-yl}oxy)acetic acid](/img/structure/B12540906.png)
![2-Naphthalenecarboxamide, 6-cyano-N-[3-(1-methylethoxy)phenyl]-](/img/structure/B12540912.png)
![Propanamide, N-[2-(1H-indol-3-yl)ethyl]-2-mercapto-](/img/structure/B12540921.png)
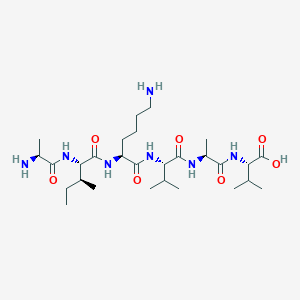

![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)



